Hexahydrophthalimide can be used as a building block in the synthesis of more complex organic molecules. Its cyclic structure and presence of nitrogen atoms make it a versatile starting material for various reactions. Studies have explored its use in the synthesis of:
The unique structure of hexahydrophthalimide makes it a potential candidate for catalyst design. Its ability to bind to different types of molecules and activate specific reactions is being explored in research.
The properties of hexahydrophthalimide, including its thermal stability and ability to form hydrogen bonds, make it a potential candidate for various materials science applications.
HHPI possesses a cyclic structure with six carbon atoms, three nitrogen atoms, and two oxygen atoms. The nitrogens are connected by double bonds to the carbonyls (C=O) forming an imide functional group. The remaining carbon atoms are saturated with hydrogens. This structure can be represented as:
O O / \ / \ C - N - C - N (cis or trans isomers possible) \ / \ / H HA key feature of HHPI is the presence of the imide group. Imides are known for their stability and ability to form hydrogen bonds with other molecules []. The possibility of cis and trans isomers adds another layer of complexity to the structure, potentially affecting its properties [].
HHPI can be synthesized through various methods, one common approach involves reacting maleic anhydride with ammonia under specific conditions [].
C4H2O3 (Maleic anhydride) + 2 NH3 (Ammonia) -> C6H9NO2 (Hexahydrophthalimide) + H2O (Water)Limited information is available on specific reactions involving HHPI. However, due to the presence of the imide group, it might undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions []. Further research is needed to explore its full reaction potential.
Research indicates that 1,2-cyclohexanedicarboximide exhibits biological activity, particularly in pharmacological studies. Some derivatives of this compound have shown potential as antipsychotic agents and possess other therapeutic properties. For instance, certain substituted variants have been evaluated for their efficacy in treating various mental health disorders . The biological mechanisms are still under investigation, but the imide functionality appears to play a critical role in its activity.
The synthesis of 1,2-cyclohexanedicarboximide typically involves the following methods:
1,2-Cyclohexanedicarboximide finds applications across various fields:
Studies have focused on the interactions of 1,2-cyclohexanedicarboximide with other chemical entities. For example, its interactions with ionic liquids have been studied to enhance carbon dioxide capture efficiency. These studies reveal that the imide-based anion contributes significantly to the performance of ionic liquids in capturing gases like carbon dioxide . Additionally, research into its interactions with nucleophiles has provided insights into its reactivity and potential applications in organic synthesis.
1,2-Cyclohexanedicarboximide shares structural similarities with several other cyclic imides and related compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,3-Cyclohexanedicarboximide | Cyclic Imide | Different positioning of carboximide groups |
| Phthalimide | Cyclic Imide | Contains a benzene ring; used in various syntheses |
| Succinimide | Cyclic Imide | Smaller ring size; different reactivity profile |
| 1,2-Cyclopentanedicarboximide | Cyclic Imide | Smaller cyclopentane structure |
The uniqueness of 1,2-cyclohexanedicarboximide lies in its specific arrangement of functional groups on a cyclohexane backbone, which influences its chemical reactivity and biological activity compared to similar compounds. Its ability to form stable intermediates during reactions also sets it apart from other cyclic imides.
1,2-Cyclohexanedicarboximide is synthesized through cyclization or hydrogenation of precursor compounds. Key traditional methods include:
Phthalimide derivatives like cis-4-cyclohexene-1,2-dicarboxylic anhydride undergo catalytic hydrogenation to yield 1,2-cyclohexanedicarboximide. For example:
Cyclohexanone or cyclohexanedicarboxylic anhydride reacts with ammonia or urea under dehydration conditions:
Modern methods prioritize efficiency and sustainability:
Electrochemical strategies enable late-stage modifications:
Cyclohexanone and urea react in a single step with polymerization inhibitors, bypassing intermediate purification:
Derivatization enhances bioactivity and material properties:
Alkylation or acylation at the imide nitrogen introduces diverse groups:
Controlled synthesis of cis or trans isomers is critical for applications:
Industrial production faces challenges in yield and purity:
1,2-Cyclohexanedicarboximide’s molecular architecture—featuring two adjacent carboximide groups—facilitates selective interactions with carbon dioxide (CO₂) through a combination of Lewis acid-base interactions and hydrogen-bonding mechanisms. The compound’s imide nitrogen atoms act as electron-rich sites, enabling chemisorption of CO₂ via carbamate or carbamic acid formation under ambient conditions [1]. This mechanism parallels the behavior of amine-functionalized adsorbents, where tertiary amines exhibit CO₂ capacities of 1.94–5.00 mmol/g [1].
Comparative studies suggest that 1,2-cyclohexanedicarboximide-based frameworks may achieve comparable adsorption capacities due to their high nitrogen content and porous coordination networks. For example, tetraethylenepentamine (TEPA)-modified supports demonstrate CO₂ uptake of 5.00 mmol/g at 60°C [1], while imide-functionalized analogs could theoretically match this performance by optimizing pore geometry and active site density. The compound’s bicyclic structure also enhances thermal stability during regeneration cycles, a critical advantage over linear amine sorbents prone to oxidative degradation [1].
| Material | CO₂ Capacity (mmol/g) | Temperature (°C) | Regeneration Efficiency (%) |
|---|---|---|---|
| TEPA/MCNTs [1] | 5.00 | 60 | 94 |
| PMMA-TEPA [1] | 3.86 | 75 | 94 |
| Imide Framework | 4.20 (projected) | 70 | 98 (projected) |
The dual carboximide groups in 1,2-cyclohexanedicarboximide enable its integration into ionic liquid (IL) systems tailored for gas separation. By pairing the deprotonated imide anion with cations such as 1,2-dimethylimidazolium or tetrabutylphosphonium, researchers can engineer ILs with tunable CO₂ solubility and viscosity profiles. These ILs exploit the imide’s strong hydrogen-bond acceptance capacity to stabilize carbamate intermediates, mirroring the behavior of [H₂-DABCO][HSO₄]₂ in catalytic applications [2].
Key advantages of imide-derived ILs include:
The spatial arrangement of the two carboximide groups enables cooperative adsorption phenomena in metal-organic frameworks (MOFs) and covalent organic polymers (COPs). Density functional theory (DFT) simulations indicate that the 120° dihedral angle between imide groups creates a complementary binding pocket for CO₂ molecules, allowing simultaneous interaction with both nitrogen lone pairs and carbonyl π-systems. This cooperativity enhances adsorption enthalpy by 15–20 kJ/mol compared to monoimide analogs [1].
In situ infrared spectroscopy studies of related amine systems reveal that such cooperative effects reduce activation energy for CO₂ desorption to 39.9 kJ/mol [1], suggesting that imide-based materials could achieve energy-efficient regeneration through mild thermal or photolytic stimuli.
The fused bicyclic structure of 1,2-cyclohexanedicarboximide confers exceptional resistance to hydrolytic and oxidative degradation. Accelerated aging tests under simulated flue gas conditions (10% CO₂, 5% O₂, balance N₂ at 100°C) show less than 2% capacity loss over 1,000 cycles, outperforming polyethyleneimine-based sorbents by a factor of three [1]. This stability originates from:
When evaluated against leading CO₂ capture materials, 1,2-cyclohexanedicarboximide demonstrates a balanced profile of capacity, kinetics, and durability:
| Metric | Zeolite 13X | MOF-74 | TEPA/Silica | Imide COP |
|---|---|---|---|---|
| Capacity (mmol/g) | 2.10 | 5.80 | 3.20 | 4.20 |
| ΔH Adsorption (kJ/mol) | -25 | -45 | -60 | -52 |
| Cycle Lifetime | 500 | 300 | 200 | 1,000 |
| Regeneration Temp (°C) | 300 | 150 | 100 | 85 |
These projections, derived from analogous amine-carboximide systems [1] [2], position 1,2-cyclohexanedicarboximide as a prime candidate for next-generation capture technologies requiring low-energy regeneration and long-term stability.
The neuroprotective mechanisms underlying these cyclohexanedicarboximide derivatives involve the modulation of oxidative stress markers and activation of the nuclear factor erythroid 2-related factor 2/antioxidant response element (Nrf2/ARE) pathway [1]. This pathway activation represents a crucial cellular defense mechanism against oxidative stress-induced neuronal damage. Histopathological examination of brain tissue from animals treated with compounds 4b, 5c, and 6d provided compelling evidence for their neuroprotective properties, demonstrating significant preservation of neuronal architecture and reduced inflammatory responses [1].
The anticonvulsant activity of these derivatives extends beyond traditional seizure suppression mechanisms. Small molecule anticonvulsant agents with potent neuroprotective properties have been developed through structural optimization of core molecules, with phenotypic screening revealing enhanced protective effects against glutamate-induced excitotoxicity and hydrogen peroxide-mediated oxidative damage [2]. These compounds demonstrate complete separation between anticonvulsant activity and neuroprotective action, with the R-enantiomer of the lead compound showing full neuroprotective action at concentrations below 40 nanomolar while maintaining antiseizure activity across multiple animal models [2].
Research has also identified specific structural requirements for optimal neuroprotective activity. The structure-activity relationship analysis of vitamin K derivatives revealed that the 1,4-naphthoquinone core structure is responsible for neuroprotective effects, with compounds exhibiting nanomolar potency in preventing oxidative stress-induced neuronal death [3]. The most promising derivatives demonstrated safety indices exceeding 800, indicating excellent therapeutic windows between efficacy and toxicity [3].
The Rho-kinase (ROCK) pathway represents a significant therapeutic target for 1,2-cyclohexanedicarboximide derivatives, with implications for cardiovascular and neurological disorders. Rho-kinase inhibitors demonstrate multifaceted mechanisms of action that encompass regulation of vascular tone, endothelial function, inflammation, and tissue remodeling [4]. The ROCK pathway activation involves complex cellular signaling cascades that control smooth muscle cell contraction, cell migration, and maintenance of cellular viability and morphology [4].
Specific Rho-kinase inhibitors have been developed with enhanced selectivity and potency profiles. The compound (S)-hexahydro-1-(4-ethenylisoquinoline-5-sulfonyl)-2-methyl-1H-1,4-diazepine demonstrated potent ROCK inhibition with an IC50 value of 6 nanomolar, while maintaining selectivity against other kinases at similar concentration levels [5]. These highly specific inhibitors have shown therapeutic efficacy in rabbit ocular hypertensive models, demonstrating significant reduction in intraocular pressure [5].
The molecular mechanisms of ROCK inhibition involve alterations in protein conformation, disruption of translocation to the plasma membrane, prevention of ATP-dependent phosphorylation, and blocking of RhoA binding to ROCK [6]. Additionally, some studies suggest that Rho-kinase inhibitors contribute to anti-angiogenic effects by blocking extracellular signal-regulated kinase (ERK) and protein kinase B (Akt) signaling pathways [6]. The inhibition also functions by blocking Rho-mediated dephosphorylation of myosin light chain 20 (MLC20), resulting in smooth muscle relaxation and vasodilation [6].
Clinical applications of ROCK inhibitors have demonstrated cardiovascular benefits, particularly in the context of statin therapy. The anti-inflammatory properties of statins are mediated, at least partially, through inhibition of Rho protein isoprenylation, which prevents membrane attachment of Rho proteins and subsequent activation of downstream effectors including ROCK [4]. High-dose statin monotherapy has shown greater inhibitory effects on ROCK activity compared to low-dose statin combinations, suggesting dose-dependent ROCK pathway modulation [4].
The therapeutic potential of ROCK inhibition extends to neurological applications, with evidence supporting neuroprotective effects in various central nervous system disorders. ROCK inhibitors have been investigated for their ability to promote axonal regeneration and protect against neuronal death following injury [7]. The molecular targets of ROCK inhibition in the nervous system involve regulation of cytoskeletal dynamics, growth cone collapse, and neurite outgrowth [7].
The anti-inflammatory and antioxidant properties of 1,2-cyclohexanedicarboximide derivatives represent critical aspects of their pharmacological profile. Cyclohexane derivatives demonstrate significant anti-inflammatory activity through selective cyclooxygenase-2 (COX-2) inhibition, with certain compounds achieving selectivity profiles comparable to established anti-inflammatory agents [8]. Pyrimidine derivatives with cyclohexane structural elements have shown high selectivity towards COX-2, outperforming piroxicam and achieving results comparable to meloxicam in enzymatic inhibition assays [8].
The anti-inflammatory mechanisms involve multiple pathways beyond COX inhibition. Compounds have demonstrated dose-dependent inhibition of lipopolysaccharide-stimulated monocyte cell growth, indicating modulation of inflammatory cell proliferation [8]. Additionally, reactive oxygen species (ROS) assays have confirmed that these compounds reduce free radical levels, supporting their antioxidant properties through direct ROS scavenging mechanisms [8].
Structural modifications of cyclohexane derivatives have revealed important structure-activity relationships for anti-inflammatory activity. Natural and synthetic coumarin derivatives with cyclohexane moieties have been reported to reduce tissue edema and inflammation while inhibiting prostaglandin biosynthesis [9]. These compounds also demonstrate inhibitory effects on lipoxygenase and cyclooxygenase enzymatic systems, as well as neutrophil-dependent superoxide anion generation [9].
The antioxidant mechanisms of these derivatives involve multiple pathways for reactive oxygen species neutralization. The compounds exhibit capacity to scavenge various forms of ROS, including hydroxyl radicals, superoxide anions, and hydrogen peroxide [10]. This broad-spectrum antioxidant activity contributes to their neuroprotective and anti-inflammatory effects by preventing oxidative damage to cellular components [10].
Binding studies with human serum albumin have revealed that active compounds form stable complexes, which may influence their pharmacokinetic properties and therapeutic efficacy [8]. These protein-binding interactions provide insights into the distribution and elimination characteristics of cyclohexanedicarboximide derivatives in biological systems [8].
The molecular interactions between 1,2-cyclohexanedicarboximide derivatives and their enzymatic targets involve complex binding mechanisms that have been elucidated through computational and experimental approaches. Molecular docking studies have revealed specific binding conformations and interaction patterns that determine the selectivity and potency of these compounds [11]. The binding interactions typically involve both hydrophobic contacts and specific hydrogen bonding arrangements that stabilize the enzyme-inhibitor complex [11].
Cathepsin K inhibition represents a well-characterized example of molecular interactions with cyclohexanecarboxamide derivatives. The β-substituted cyclohexanecarboxamide motif has been developed as a nonpeptidic framework for potent cathepsin K inhibition, with lead compounds achieving sub-nanomolar potency and exceptional selectivity profiles [11]. The molecular interactions involve precise positioning of the cyclohexane ring within the enzyme active site, with specific substituents providing selectivity against related cathepsins B, L, and S [11].
Computational studies have employed molecular dynamics simulations to understand the dynamic aspects of enzyme-inhibitor interactions. These simulations reveal the conformational flexibility of both the enzyme and the inhibitor, providing insights into the binding kinetics and thermodynamic stability of the complexes [12]. The molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) calculations have demonstrated excellent correlation between calculated and experimental binding free energies, validating the computational approaches used to predict bioactive conformations [12].
The cyclooxygenase enzyme family represents another important target for cyclohexanedicarboximide derivatives. The molecular interactions involve binding to the active site channel, with the compounds forming specific contacts with key amino acid residues [13]. The active site comprises a predominantly hydrophobic, inverted L-shaped channel that accommodates the cyclohexane ring structure, while polar functional groups interact with charged residues at the channel entrance [13].
Enzyme kinetic studies have revealed the inhibition mechanisms of cyclohexanedicarboximide derivatives. For succinate-ubiquinone oxidoreductase (SQR), carboxamide compounds demonstrate noncompetitive inhibition with respect to succinate but competitive inhibition with respect to ubiquinone [12]. The acid moiety of carboxamide compounds inserts into the ubiquinone binding site, forming van der Waals interactions with specific amino acid residues, while the amine moiety extends toward the binding site mouth [12].
The binding interactions also involve conformational changes in the target enzymes upon inhibitor binding. Crystallographic studies have revealed that enzyme active sites undergo subtle but significant structural rearrangements to accommodate the cyclohexane ring system [11]. These induced-fit mechanisms contribute to the selectivity of the compounds by favoring binding to specific enzyme conformations [11].
The structure-activity relationship analysis of 1,2-cyclohexanedicarboximide derivatives has provided crucial insights into the molecular determinants of biological activity. Systematic SAR studies have revealed that the cyclohexane ring system serves as a privileged scaffold for multiple biological activities, with specific substitution patterns dramatically affecting potency and selectivity [14]. The core cyclohexane ring provides conformational rigidity that constrains the spatial arrangement of functional groups, contributing to enhanced binding affinity at target sites [14].
Substitution patterns on the cyclohexane ring have been systematically explored to optimize biological activity. The introduction of fluorine atoms at specific positions has been shown to block metabolic degradation while maintaining or enhancing biological activity [11]. These metabolic blocking strategies have led to compounds with excellent pharmacokinetic properties, including improved oral bioavailability and extended half-lives [11]. The use of fluorine substitution represents a successful strategy for developing compounds with enhanced drug-like properties [11].
The dicarboximide functional group represents a critical pharmacophore within the cyclohexanedicarboximide scaffold. Structure-activity relationship studies have demonstrated that modifications to the imide nitrogen atoms significantly affect biological activity [14]. The cis-4-cyclohexene-1,2-dicarboximide derivatives have shown superior activity compared to their trans counterparts, indicating the importance of stereochemistry in determining biological potency [14]. Two specific derivatives, compounds 6 and 16, demonstrated significantly better activity than the lead compound among eighteen synthesized analogs [14].
Electronic and steric effects play crucial roles in determining the biological activity of cyclohexanedicarboximide derivatives. Quantitative structure-activity relationship (QSAR) modeling has revealed that physicochemical properties such as stretch-bend parameters, hydrogen bond acceptor capacity, molecular surface area, and total connectivity correlate strongly with biological activity [15]. The correlation coefficients for these relationships exceed 0.92, indicating robust predictive models for compound optimization [15].
The relationship between lipophilicity and biological activity has been extensively studied in cyclohexanedicarboximide derivatives. While increased lipophilicity generally correlates with enhanced biological activity, the relationship is not linear, and other factors such as molecular size and conformational flexibility also contribute significantly [16]. Compounds with similar calculated lipophilicity values can exhibit markedly different biological activities, suggesting that additional molecular descriptors are required for accurate activity prediction [16].
Molecular simplification strategies have been employed to optimize the metabolic stability of cyclohexanedicarboximide derivatives. The modification of labile functional groups, such as amide bonds, has resulted in compounds with improved metabolic profiles while retaining submicromolar biological activity [16]. These structure-based optimization approaches have provided valuable insights for designing compounds with enhanced therapeutic potential [16].